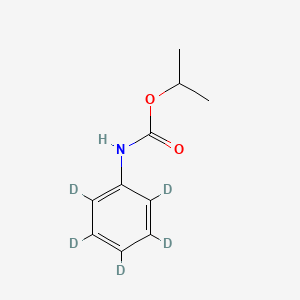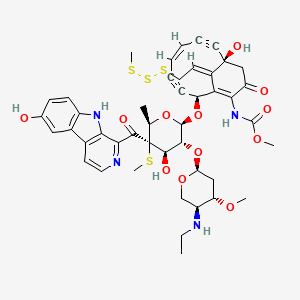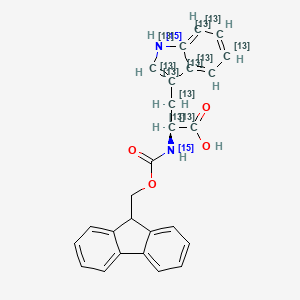
Atr-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atr-IN-13 is a potent inhibitor of Ataxia Telangiectasia and Rad3-related kinases, with an inhibitory concentration of 50 percent at 2 nanomolar . This compound is primarily used in the study of diseases mediated by Ataxia Telangiectasia and Rad3-related kinases, such as proliferative diseases and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Atr-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Atr-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of Ataxia Telangiectasia and Rad3-related kinase inhibition and to develop new inhibitors.
Biology: Used to investigate the role of Ataxia Telangiectasia and Rad3-related kinases in cellular processes such as DNA repair and replication.
Medicine: Explored as a potential therapeutic agent for treating cancers and other proliferative diseases by inhibiting Ataxia Telangiectasia and Rad3-related kinase activity.
Industry: Used in the development of diagnostic assays and screening tools for Ataxia Telangiectasia and Rad3-related kinase-related diseases.
Mécanisme D'action
Atr-IN-13 exerts its effects by specifically inhibiting the activity of Ataxia Telangiectasia and Rad3-related kinases . These kinases play a crucial role in the DNA damage response pathway, particularly in the protection of stalled replication forks . By inhibiting Ataxia Telangiectasia and Rad3-related kinases, this compound disrupts the DNA damage response, leading to increased replication stress and cell death in cancer cells . This mechanism makes this compound a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C24H24FN9O |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
(3R)-4-[7-[1-(5-fluoropyridin-3-yl)-3,5-dimethylpyrazol-4-yl]-3-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-3-methylmorpholine |
InChI |
InChI=1S/C24H24FN9O/c1-14-13-35-7-6-32(14)22-9-21(34-24(29-22)19(12-28-34)20-4-5-27-30-20)23-15(2)31-33(16(23)3)18-8-17(25)10-26-11-18/h4-5,8-12,14H,6-7,13H2,1-3H3,(H,27,30)/t14-/m1/s1 |
Clé InChI |
SQYGYXGOJYZQEI-CQSZACIVSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
SMILES canonique |
CC1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
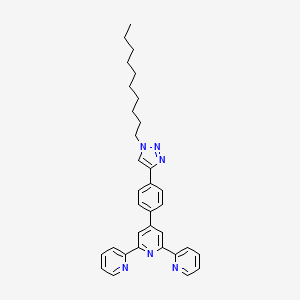

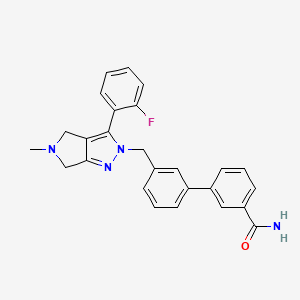
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)



